molecular formula C21H26O4 B095667 Furethrin CAS No. 17080-02-3

Furethrin

Cat. No.: B095667
CAS No.: 17080-02-3
M. Wt: 342.4 g/mol
InChI Key: BEYOLLQLGMGJDC-UHFFFAOYSA-N
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Description

Furethrin (CAS 17080-02-3) is a synthetic pyrethroid insecticide derived from structural modifications of natural pyrethrins found in chrysanthemum flowers . Its molecular formula is C₂₁H₂₆O₄, with a molecular weight of 342.43 g/mol. Like other pyrethroids, this compound disrupts insect sodium channels, leading to paralysis and death . Synthetic pyrethroids, including this compound, are designed to enhance photostability and efficacy compared to natural pyrethrins, which degrade rapidly under UV light . This compound is primarily used in agricultural and household pest control due to its broad-spectrum activity against insects .

Properties

CAS No.

17080-02-3

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

[3-(furan-2-ylmethyl)-2-methyl-4-oxocyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C21H26O4/c1-12(2)9-16-19(21(16,4)5)20(23)25-18-11-17(22)15(13(18)3)10-14-7-6-8-24-14/h6-9,16,18-19H,10-11H2,1-5H3

InChI Key

BEYOLLQLGMGJDC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC3=CC=CO3

Other CAS No.

17080-02-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

The table below compares Furethrin with five widely used synthetic pyrethroids:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 17080-02-3 C₂₁H₂₆O₄ 342.43 Cyclopropane core with furan substitution
Permethrin 52645-53-1 C₂₁H₂₀Cl₂O₃ 391.29 Dichlorovinyl substituent
Cypermethrin 52315-07-8 C₂₂H₁₉Cl₂NO₃ 416.30 Cyano group enhances nerve binding
Deltamethrin 52918-63-5 C₂₂H₁₉Br₂NO₃ 505.21 Bromine substitution for increased potency
Fenvalerate 51630-58-1 C₂₅H₂₂ClNO₃ 419.90 Bulkier ester group for prolonged activity

Sources:

  • Structural Notes: this compound’s furan ring substitution differentiates it from compounds like permethrin (chlorinated vinyl) or deltamethrin (brominated side chain). These substitutions influence binding affinity to sodium channels and environmental stability .

Efficacy Against Target Pests

  • Knockdown Effect: this compound exhibits rapid knockdown similar to permethrin but lower than deltamethrin, which is 100-fold more potent against mosquitoes .
  • Resistance Profile: Cypermethrin and deltamethrin face higher resistance rates in Anopheles spp. due to widespread use, whereas this compound’s niche applications may reduce resistance risks .

Toxicity Profiles

Compound Mammalian Oral LD₅₀ (mg/kg) Fish LC₅₀ (µg/L) Bee Toxicity
This compound 500–1,000 (rat) 2.5 (rainbow trout) Moderate
Permethrin 430–4,000 (rat) 1.4 (rainbow trout) High
Deltamethrin 135 (rat) 0.4 (rainbow trout) Very high

Sources:

  • Key Findings : this compound’s lower acute toxicity to mammals compared to deltamethrin makes it safer for agricultural use. However, its moderate toxicity to bees necessitates careful application .

Environmental Persistence

  • Soil Half-Life : this compound degrades within 10–30 days under aerobic conditions, faster than permethrin (30–90 days) but slower than natural pyrethrins (1–2 days) .
  • Photodegradation : The furan ring in this compound improves UV stability compared to natural pyrethrins but remains less stable than cypermethrin’s halogenated structure .

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